

Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)quinoline

Cat. No.: B15271589

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Aminoethoxy)quinoline**. The information presented is essential for researchers and professionals involved in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems and guiding formulation strategies. Due to a lack of available direct experimental data for this specific molecule, predicted values from reputable computational models are provided.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **2-(2-Aminoethoxy)quinoline**. These values are computationally predicted and should be considered as estimates.

Property	Predicted Value	Data Source
Molecular Weight	188.23 g/mol	ChemSpider
Melting Point	Not available	-
Boiling Point	358.8 ± 22.0 °C at 760 mmHg	ChemSpider
Solubility	LogS: -2.5 (Moderately soluble)	ChemSpider
pKa (most basic)	8.8 ± 0.1	ChemSpider
logP (Octanol-Water Partition Coefficient)	1.9 ± 0.3	ChemSpider

Experimental Protocols for Property Determination

While specific experimental data for **2-(2-Aminoethoxy)quinoline** is not readily available in the literature, the following are detailed, standard methodologies that can be employed to determine its physicochemical properties.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology:

- A small, dry sample of **2-(2-Aminoethoxy)quinoline** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.^{[1][2][3]}

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

- An excess amount of **2-(2-Aminoethoxy)quinoline** is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **2-(2-Aminoethoxy)quinoline** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[4\]](#)[\[5\]](#)

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

- A solution of **2-(2-Aminoethoxy)quinoline** of known concentration is prepared in water or a co-solvent system if solubility is limited.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

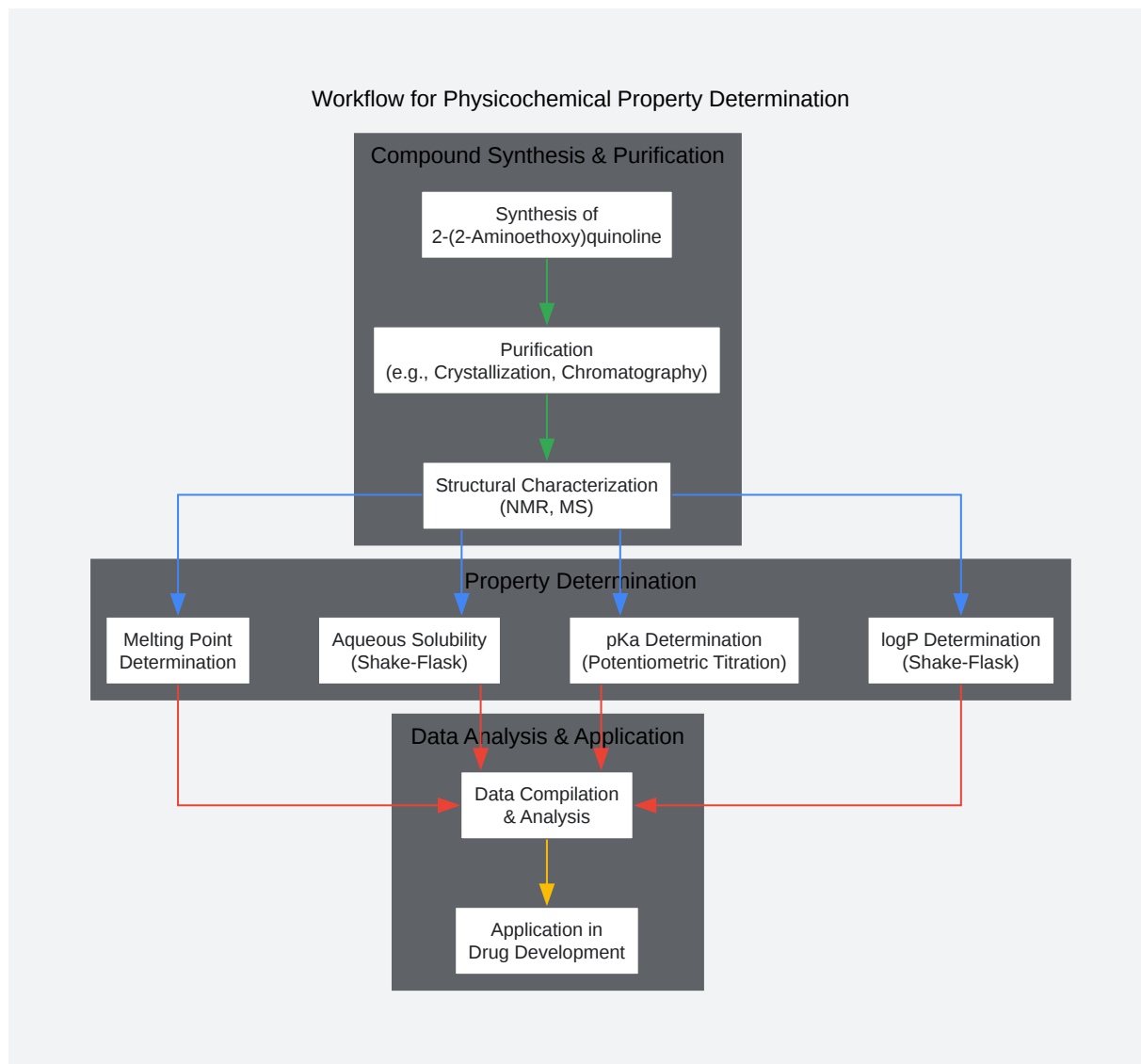
Methodology (Shake-Flask Method):

- A solution of **2-(2-Aminoethoxy)quinoline** is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer). The two phases are pre-saturated with each other.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate completely.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm of the partition coefficient.^{[10][11][12][13][14]}

Visualizations

Physicochemical Property Determination Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like **2-(2-Aminoethoxy)quinoline**.



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Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

As no specific signaling pathways involving **2-(2-Aminoethoxy)quinoline** have been reported in the literature, a pathway diagram cannot be provided at this time. Further biological studies are required to elucidate its mechanism of action and potential molecular targets.

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